5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with ethyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound can lead to the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the nitrogen atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-5,7-dione, while reduction may produce this compound .
Scientific Research Applications
5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 5,7-diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- 5,7-diphenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Uniqueness: 5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of ethyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5,7-diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-3-8-7-9(4-2)13-6-5-11-10(13)12-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,11,12) |
InChI Key |
UEMMNSWWFTWUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N2C=CN=C2N1)CC |
Origin of Product |
United States |
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